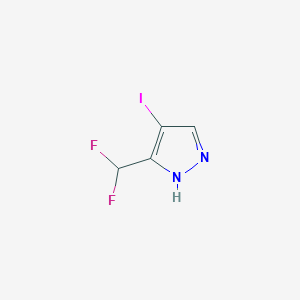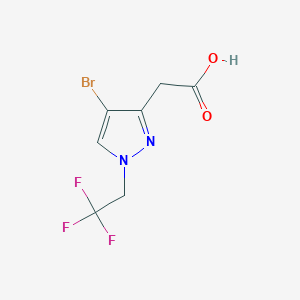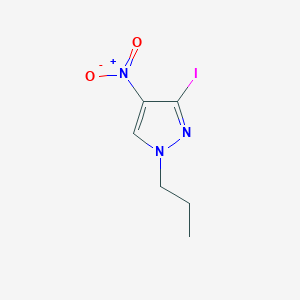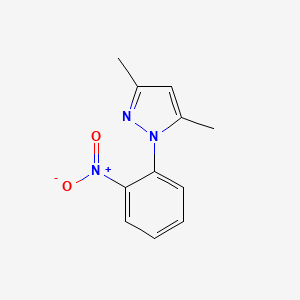![molecular formula C28H27N3O2 B14923773 N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide](/img/structure/B14923773.png)
N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydrazino, carbonyl, and butadienyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Carbonylation: The incorporation of the carbonyl group using carbonylating agents.
Butadienyl Formation: The formation of the butadienyl moiety through reactions involving dienes and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-((1Z,3E)-1-{[2-(5-CHLORO-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZINO]CARBONYL}-4-PHENYL-1,3-BUTADIENYL)BENZAMIDE
- N-((1Z,3E)-1-{[2-(5-METHYL-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZINO]CARBONYL}-4-PHENYL-1,3-BUTADIENYL)BENZAMIDE
Uniqueness
N~1~-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C28H27N3O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[(2Z,4E)-1-oxo-5-phenyl-1-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]penta-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C28H27N3O2/c1-21(2)24-18-16-23(17-19-24)20-29-31-28(33)26(15-9-12-22-10-5-3-6-11-22)30-27(32)25-13-7-4-8-14-25/h3-21H,1-2H3,(H,30,32)(H,31,33)/b12-9+,26-15-,29-20+ |
InChI Key |
HSPSCYLUKVCVRC-OLAFDOCQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-chlorophenyl)methylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B14923694.png)
![3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B14923709.png)


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14923727.png)
![ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B14923745.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14923753.png)
![2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B14923755.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B14923756.png)



![5-(4-ethoxyphenyl)-7-methyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14923783.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide](/img/structure/B14923793.png)
